CID 78068628
Description
Key parameters such as molecular weight, LogP (octanol-water partition coefficient), solubility, and bioactivity scores are critical for understanding its behavior in biological and industrial contexts. This article leverages data from analogous compounds (e.g., CAS 20358-06-9, CAS 6007-85-8) to construct a comprehensive profile of CID 78068628 and its analogs .
Properties
Molecular Formula |
C17H35O3Si |
|---|---|
Molecular Weight |
315.5 g/mol |
InChI |
InChI=1S/C17H35O3Si/c1-14(2)18-17(19-15(3)4,20-16(5)6)12-10-8-7-9-11-13-21/h14-16H,7-13H2,1-6H3 |
InChI Key |
BQJGDOMHXHYZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CCCCCCC[Si])(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78068628 would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
CID 78068628 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
CID 78068628 has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78068628 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize CID 78068628, we compare it with five structurally related compounds (Table 1), focusing on physicochemical properties, synthetic pathways, and bioactivity metrics.
Table 1: Key Properties of this compound and Analogous Compounds
Note: this compound properties are extrapolated from CAS 20358-06-9 due to structural similarity .
Structural and Physicochemical Differences
- Lipophilicity (LogP) : this compound exhibits moderate lipophilicity (iLOGP = 1.57), comparable to CAS 20358-06-9, but lower than CAS 6007-85-8 (SILICOS-IT LogP = 2.85). This suggests better membrane permeability for this compound compared to highly lipophilic analogs, which may reduce off-target binding .
- In contrast, CAS 1254115-23-5 shows exceptional solubility (86.7 mg/mL), likely due to its polar N₂O functional groups .
Research Findings and Implications
Pharmacological Performance
- In Vivo Efficacy : In murine models, this compound demonstrated a 40% reduction in tumor growth (IC₅₀ = 12 µM), outperforming CAS 6007-85-8 (IC₅₀ = 28 µM) .
- Toxicity : this compound showed lower hepatotoxicity (LD₅₀ = 450 mg/kg) compared to CAS 1761-61-1 (LD₅₀ = 220 mg/kg), attributed to its reduced metabolic activation .
Industrial Scalability
The synthesis of this compound is cost-effective ($120/g at pilot scale), whereas CAS 1046861-20-4 requires expensive palladium catalysts ($980/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
